Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
Brand Name: Vulcanchem
CAS No.: 10396-10-8
VCID: VC21011221
InChI: InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

CAS No.: 10396-10-8

Cat. No.: VC21011221

Molecular Formula: C8H11N3O3S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide - 10396-10-8

Specification

CAS No. 10396-10-8
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
IUPAC Name [(4-methylphenyl)sulfonylamino]urea
Standard InChI InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12)
Standard InChI Key VRFNYSYURHAPFL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N

Introduction

Physical and Chemical Properties

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is a complex organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group linked to a benzene ring with a methyl substitution, along with a hydrazide functional group. These structural elements contribute to its unique chemical and biological properties.

Basic Identification Data

The compound is characterized by the following key properties:

PropertyValueSource
CAS Number10396-10-8
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Physical StateSolid (white powder)
Melting Point224-236°C (with decomposition)
Density1.381 g/cm³
LogP0.0101
pKa8.92±0.43 (Predicted)
InChI KeyVRFNYSYURHAPFL-UHFFFAOYSA-N

Structural Characteristics

The molecular structure of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide features a 4-methylbenzene ring with a sulfonyl group that connects to a semicarbazide moiety. This unique arrangement of functional groups contributes to its chemical reactivity and biological activities. The presence of the hydrazide functional group is particularly significant, as it is often associated with various biological activities, making this compound a subject of interest for pharmacological studies.

Synthesis Methods

Several synthesis methods have been developed for Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, allowing for varying yields and purities depending on the reagents and conditions used. These methods are crucial for producing the compound in sufficient quantities for research and applications.

The synthesis typically involves the reaction of 4-methyl-1-benzene sulfonyl chloride with appropriate reagents to form Schiff base compounds . The reaction pathway generally proceeds through the condensation of carbonyl compounds with an amine group . This process results in the formation of new complexes with distinct properties.

Characterization of the synthesized products is commonly performed using thin layer chromatography, FT-IR spectroscopy, and ¹H-NMR to confirm the structure and presence of functional groups .

Biological Activities

Anti-inflammatory Properties

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide exhibits notable anti-inflammatory activity, making it a compound of interest for potential therapeutic applications . Research has demonstrated that some derivatives synthesized from 4-methyl-1-benzene sulfonyl chloride show promising anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions .

Antibacterial Properties

The compound also demonstrates significant antibacterial activity . Studies have shown that complexes synthesized from this compound can effectively inhibit bacterial growth, indicating potential use in antimicrobial applications . Additionally, some derivatives have exhibited antifungal properties, further expanding their potential antimicrobial applications .

Industrial Applications

Blowing Agent for Plastics

One of the primary industrial applications of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is as a high-temperature nitrogen blowing agent for plastics . It is particularly suitable for high-temperature processing plastics such as:

  • ABS resin

  • Nylon

  • Hard PVC

  • High-density polyethylene

  • Polypropylene

  • Polycarbonate

  • Natural rubber

  • SBR (Styrene-Butadiene Rubber)

The processing of this compound as a blowing agent is considered safe, without the risk of premature foaming . By adding certain active agents, it can also be adapted for use as a low-temperature foaming agent. For example, after surface treatment with urea, its decomposition temperature can be reduced, making it suitable for additional applications .

Other Applications

Beyond its use as a blowing agent, Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide finds applications in pharmaceutical research and materials science. Its unique chemical properties make it valuable as a chemical intermediate for the synthesis of more complex molecules or for modifying the properties of existing compounds.

Analytical Methods

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide can be analyzed using reverse phase (RP) HPLC methods with simple conditions . A recommended approach involves:

  • Using a Newcrom R1 HPLC column

  • Mobile phase containing acetonitrile (MeCN), water, and phosphoric acid

  • For Mass-Spec (MS) compatible applications, substituting phosphoric acid with formic acid

  • Option for smaller 3 μm particles columns for fast UPLC applications

This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .

Structure-Activity Relationships and Related Compounds

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide belongs to a broader family of structurally related compounds. These include:

  • Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 (CAS: 109333-73-5)

  • Benzenesulfonic acid, 4-methyl-, 2-(phenylmethylene)hydrazide (CAS: 1666-17-7)

  • 4-Methylbenzenesulfonhydrazide (CAS: 1576-35-8)

  • N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives

Research indicates that modifications to the basic structure of these compounds can yield derivatives with enhanced or novel biological activities . For instance, molecular docking and molecular dynamic simulation studies have been conducted to determine intermolecular interactions between synthesized compounds and biological targets .

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